![molecular formula C15H16Cl2N2O3 B5685855 8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCDMA, and its chemical structure consists of a spirocyclic ring system with an oxazine ring and a diazepane ring.
作用机制
The mechanism of action of DCDMA is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. DCDMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been reported to interact with the GABA-A receptor, a target for many anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
DCDMA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DCDMA exhibits antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Candida albicans. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
In vivo studies have demonstrated that DCDMA has anxiolytic and sedative effects in mice. It has also been shown to improve memory and cognitive function in rats with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of DCDMA is its ease of synthesis, which allows for the preparation of large quantities of the compound. It also has a relatively low toxicity, making it suitable for use in various biological assays.
One of the limitations of DCDMA is its limited solubility in water, which can hinder its use in biological assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on DCDMA. One direction is the development of DCDMA-based materials with improved properties for various applications, such as drug delivery and sensing. Another direction is the investigation of the mechanism of action of DCDMA and its interaction with various biological targets. Additionally, the development of more potent and selective DCDMA derivatives for use in medicinal chemistry and catalysis is an area of potential research.
合成方法
The synthesis of DCDMA involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 1-amino-3,8-diazaspiro[4.5]decan-2-one in the presence of a base, such as triethylamine. The reaction results in the formation of DCDMA as a white solid with a yield of 60-70%.
科学研究应用
DCDMA has shown potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DCDMA has been studied for its antibacterial and antifungal activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In materials science, DCDMA has been utilized for the synthesis of novel polymers and materials with improved mechanical and thermal properties. It has also been used as a building block for the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In catalysis, DCDMA has been studied as a catalyst for various organic transformations, such as the synthesis of cyclic carbonates and epoxides. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and sensing.
属性
IUPAC Name |
8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9-11(16)6-10(7-12(9)17)13(20)19-4-2-15(3-5-19)8-18-14(21)22-15/h6-7H,2-5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGRUIYNUJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)CNC(=O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
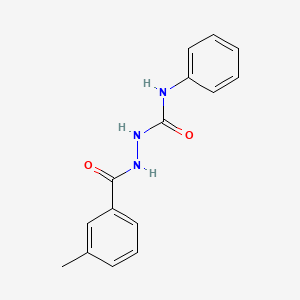
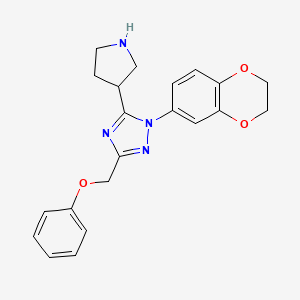
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)
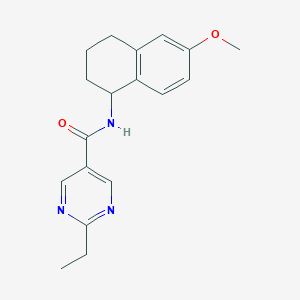
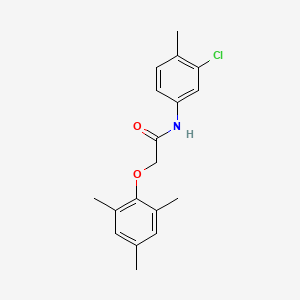
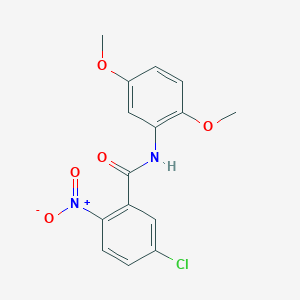
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)